N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-16-10-15-17(13(16)19)9-12(18)14-8-7-11-5-3-2-4-6-11/h5,10H,2-4,6-9H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYWFWIXJSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the allylic hydroxylation reaction . This intermediate is then reacted with 4-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in microbes or the inflammatory response in human cells .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of the target compound.
4-Methyl-5-oxo-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with similar biological activities.
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is unique due to its specific combination of a cyclohexenyl group and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
